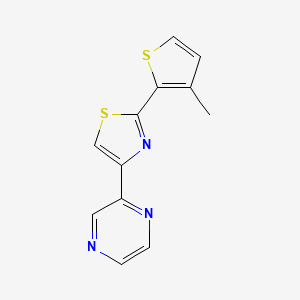![molecular formula C11H9F2NOS B6623255 3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6623255.png)
3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one is a heterocyclic compound that features a thiazole ring substituted with a difluorophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one typically involves the reaction of 3,5-difluorobenzyl chloride with 4-methylthiazol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of 3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one
- 3-[(3,5-Difluorophenyl)methyl]-4-ethyl-1,3-thiazol-2-one
- 3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-oxazol-2-one
Uniqueness
3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NOS/c1-7-6-16-11(15)14(7)5-8-2-9(12)4-10(13)3-8/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNPBRFIAMGAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine](/img/structure/B6623175.png)
![1-[2-(4-methyl-1H-indol-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B6623182.png)
![4-(3-Chloropyridin-4-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B6623185.png)

![N-[[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]-N-methylbenzamide](/img/structure/B6623190.png)
![Ethyl 2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6623195.png)
![4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid](/img/structure/B6623205.png)
![4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid](/img/structure/B6623209.png)
![4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6623210.png)

![2-Chloro-4-[(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B6623230.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623237.png)
![4-[3-[(5-Ethyl-1,3-thiazol-2-yl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6623245.png)
![2-[Benzyl-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6623249.png)
